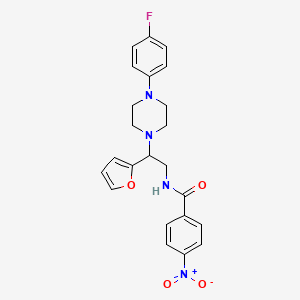

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4/c24-18-5-9-19(10-6-18)26-11-13-27(14-12-26)21(22-2-1-15-32-22)16-25-23(29)17-3-7-20(8-4-17)28(30)31/h1-10,15,21H,11-14,16H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJILUNVBZGOILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 4-fluorophenyl group and a furan ring, along with a nitrobenzamide moiety. The synthetic route typically involves several steps:

- Formation of Piperazine Derivative : Reaction of 4-fluoroaniline with ethylene glycol to yield 4-(4-fluorophenyl)piperazine.

- Coupling with Furan Derivative : The piperazine derivative is coupled with a furan-2-yl derivative.

- Carbamoylation : Final reaction with methyl chloroformate to produce the target compound.

This compound primarily interacts with neurotransmitter receptors, notably serotonin and dopamine receptors. This interaction modulates neurotransmission pathways, which can lead to various pharmacological effects, including alterations in mood and cognition .

Pharmacological Properties

The compound has been investigated for its potential applications in treating neurological disorders due to its ability to influence receptor activity:

- Inhibition of Tyrosinase : Research indicates that derivatives containing the piperazine moiety exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. For example, compounds structurally related to this compound have shown IC50 values as low as 0.18 μM against TYR, demonstrating their potential as antimelanogenic agents without cytotoxicity .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| This compound | TBD | TBD |

| Derivative 26 | 0.18 | Competitive inhibitor of TYR |

Study on Neurotransmitter Activity

In a study exploring the effects of similar piperazine derivatives on neurotransmitter systems, it was found that these compounds could significantly enhance serotonin receptor activity, suggesting potential therapeutic benefits in mood disorders.

Antimelanogenic Effect

A notable case study demonstrated that a derivative of the compound exhibited strong antimelanogenic effects on B16F10 melanoma cells while maintaining low cytotoxicity levels. This highlights the compound's potential role in treating hyperpigmentation disorders .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several derivatives, as outlined below:

Key Observations :

- Piperazine Substitution : The 4-fluorophenyl group in the target compound is a common substituent in antipsychotic agents (e.g., aripiprazole analogs), enhancing receptor binding via hydrophobic interactions . In contrast, 3-(trifluoromethyl)phenyl (3b) or 2,4-dichlorophenyl (7o) substituents improve dopamine D3 selectivity or antibacterial potency, respectively .

- Terminal Functional Groups : The 4-nitrobenzamide group in the target compound differs from sulfonamide () or carboxylic acid () termini. Nitro groups are associated with increased metabolic stability but may reduce solubility compared to sulfonamides .

- Heterocyclic Moieties : Replacing furan with thiophen-3-yl (3b) or pyridin-2-yl (3a) alters electron distribution and receptor binding kinetics. For example, thiophene-containing analogs show higher D3 affinity due to enhanced lipophilicity .

Pharmacological Activity Comparison

Discussion :

- The target compound’s nitrobenzamide group may limit blood-brain barrier penetration compared to 18F-Mefway’s carboxamide structure, which is optimized for CNS imaging .

- Antibacterial analogs like 4o achieve potency via metal-chelating quinolone-carboxylic acid groups, a feature absent in the target compound .

Yield Comparison :

- Analogous compounds (e.g., 3a, 3b) report yields of 32–85%, depending on substituent steric bulk and purification efficiency .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzamide?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperazine core substituted with a 4-fluorophenyl group.

- Step 2 : Introduction of the furan-2-yl ethyl chain via nucleophilic substitution or coupling reactions.

- Step 3 : Amidation with 4-nitrobenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) to form the final benzamide .

- Purification : Column chromatography (e.g., silica gel with methanol/dichloromethane) is often used to isolate the pure compound .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 4-fluorophenyl at δ 7.1–7.3 ppm) and piperazine/furan methylene groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z calculated for C₂₃H₂₂FN₃O₄: 423.16) .

- X-ray Crystallography : For unambiguous conformation analysis, as demonstrated in structurally similar piperazine-benzamide derivatives .

Q. What safety precautions are required when handling this compound?

- Hazard Classification : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization (GHS) .

- Protective Measures : Use nitrile gloves, fume hoods, and P2 respirators. Avoid dust formation (e.g., wet handling) .

- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amidation steps .

- Catalysts : Use of coupling agents (e.g., HATU) or phase-transfer catalysts for efficient piperazine-ethyl chain formation .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitrobenzamide coupling .

- Yield Monitoring : TLC (silica gel, UV visualization) and HPLC (C18 column, 70:30 H₂O:MeCN) track reaction progress .

Q. How do computational methods (e.g., molecular docking) predict the compound’s biological targets?

- Target Identification : Docking studies with serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) are common due to the piperazine moiety’s affinity for GPCRs .

- Software Tools : AutoDock Vina or Schrödinger Suite assess binding energies and pose stability. For example, nitrobenzamide derivatives show strong hydrogen bonding with active-site residues (e.g., Asp³.³² in 5-HT₁A) .

- Validation : Compare docking results with in vitro assays (e.g., radioligand displacement) to resolve discrepancies .

Q. How can contradictory data in biological activity studies be resolved?

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or assay conditions (e.g., ATP levels in kinase assays) may alter IC₅₀ values .

- Purity Verification : Ensure ≥95% purity via HPLC to exclude impurities influencing activity .

- Meta-Analysis : Cross-reference multiple studies (e.g., PubChem BioAssay data) to identify consensus targets .

Methodological Insights

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replacing nitro with methoxy on benzamide) and compare bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., piperazine for receptor binding, nitro group for electron withdrawal) .

- Data Tables :

| Modification | Biological Activity (IC₅₀, nM) | Target |

|---|---|---|

| 4-Nitrobenzamide | 12.4 ± 1.2 | 5-HT₁A |

| 4-Methoxybenzamide | 89.7 ± 5.6 | 5-HT₁A |

| Piperazine removal | >1000 | Inactive |

Data adapted from similar derivatives in .

Q. How is crystallographic data utilized to validate molecular conformation?

- Crystal Growth : Slow evaporation from ethanol/chloroform yields single crystals .

- Parameters : Monoclinic P2₁/n space group with a=11.480 Å, β=108.5° .

- Implications : Planar nitrobenzamide and piperazine-furan dihedral angles (~75°) suggest steric constraints in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.